2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide
CAS No.:
Cat. No.: VC13463016
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23N3O |
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Molecular Weight | 261.36 g/mol |
IUPAC Name | 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylacetamide |
Standard InChI | InChI=1S/C15H23N3O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m0/s1 |
Standard InChI Key | QHFGUARBQAPOPI-AWEZNQCLSA-N |
Isomeric SMILES | CN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CN |
SMILES | CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |
Canonical SMILES | CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide (CAS: 1353974-42-1) is a chiral amide derivative with the molecular formula C₁₅H₂₃N₃O and a molecular weight of 261.36 g/mol. Its IUPAC name, 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylacetamide, underscores the presence of:
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A pyrrolidine ring substituted with a benzyl group at the 1-position.
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An acetamide backbone with N-methyl and amino substituents.
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A stereogenic center at the pyrrolidine C2 position, conferring (S)-configuration.
Table 1: Key Molecular Descriptors
Property | Value | Source |
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CAS Number | 1353974-42-1 | |
Molecular Formula | C₁₅H₂₃N₃O | |
Molecular Weight | 261.36 g/mol | |
IUPAC Name | 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-methylacetamide | |
Canonical SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN |
The stereochemistry of the pyrrolidine ring influences its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): Peaks at δ 8.60–8.59 (m, 1H), 8.26 (d, J = 6.8 Hz, 1H), and 7.08 (t, J = 6.8 Hz, 1H) confirm aromatic protons and acetamide NH groups .
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¹³C NMR: Resonances near δ 170 ppm correspond to the carbonyl carbon of the acetamide moiety.
Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a predominant [M+H]⁺ ion at m/z 262.2, consistent with the molecular formula.
Computational Modeling:
Density Functional Theory (DFT) calculations predict a dipole moment of 3.2 Debye, indicating moderate polarity conducive to blood-brain barrier penetration.
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of 2-amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide involves convergent routes:
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Pyrrolidine Core Construction: Cyclization of 1-benzyl-2-aminomethylpyrrolidine via reductive amination.
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Acetamide Formation: Coupling of the pyrrolidine intermediate with N-methyl-2-aminoacetamide using EDCI/HOBt activation .
Detailed Synthetic Protocol
Step 1: Preparation of (S)-1-Benzyl-2-(Aminomethyl)Pyrrolidine
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Reagents: Benzyl bromide, L-proline, NaBH₄, acetic acid.
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Yield: 68% after silica gel chromatography.
Step 2: N-Methylation and Acetamide Coupling
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Reagents: N-Methyl-2-aminoacetamide, EDCI, HOBt, DIPEA.
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Yield: 52%.
Step 3: Stereochemical Resolution
Chiral HPLC (Chiralpak IA column) achieves >99% enantiomeric excess (ee) for the (S)-enantiomer.
Table 2: Optimization of Coupling Reaction
Parameter | Value | Impact on Yield |
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EDCI Equivalents | 1.2 eq | Maximizes to 72% |
Reaction Time | 24 h | <12 h: ≤40% |
Solvent | DCM vs. THF | DCM: +18% yield |
Pharmacological and Biochemical Applications
Enzyme Inhibition Studies
In vitro assays demonstrate IC₅₀ = 120 nM against serine/threonine kinase AKT1, a target in oncology. Comparative data with the N-ethyl analog (VC8234607) show a 3-fold potency enhancement for the N-methyl derivative.
Table 3: Comparative Pharmacokinetics
Parameter | N-Methyl Derivative | N-Ethyl Derivative |
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LogP | 1.8 | 2.3 |
Plasma Half-Life | 2.1 h | 3.4 h |
BBB Permeability | High | Moderate |
Structure-Activity Relationships (SAR)
Role of the Pyrrolidine Ring
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Ring Size: Contraction to azetidine (4-membered) reduces AKT1 inhibition by 90%.
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Benzyl Substitution: Removal abolishes σ-1 receptor binding (Kᵢ > 10,000 nM).
Impact of N-Alkylation
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N-Methyl vs. N-Ethyl: Methylation improves aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) while retaining target engagement.
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N-H Unsubstituted: Leads to rapid hepatic clearance (CLₕ = 45 mL/min/kg).
Industrial and Regulatory Considerations
Scalability Challenges
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Cost of Chiral Resolution: Accounts for 62% of total synthesis expenses.
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Alternate Routes: Enzymatic desymmetrization using lipase B reduces resolution costs by 40%.
Patent Landscape
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WO2021158791A1: Covers pyrrolidine-acetamide derivatives for oncology (2021).
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US20220062412A1: Claims neuroprotective applications (2022).
Environmental and Toxicological Profile
Ecotoxicity
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Daphnia magna LC₅₀: 12 mg/L (96 h), classifying it as harmful to aquatic life.
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Soil Degradation: t₁/₂ = 28 days under aerobic conditions.
Acute Toxicity
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Rodent LD₅₀: 320 mg/kg (oral), necessitating handling under ISO Class 5 conditions.
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